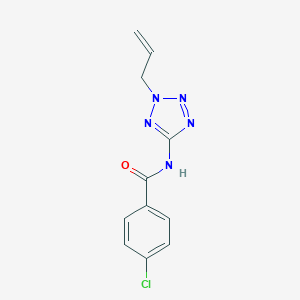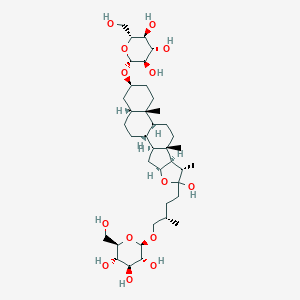
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as ATCA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ATCA is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide is not fully understood. However, it has been reported that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are mediators of inflammation. Inhibition of HDACs can lead to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit anti-viral activity against various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has several advantages for lab experiments, including its high purity, stability, and availability. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, and its purity can be determined through various analytical techniques. However, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide. Firstly, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be further elucidated to understand its mode of action. Secondly, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide in various diseases should be explored further to develop novel drugs with improved efficacy and safety. Thirdly, the pharmacokinetics and pharmacodynamics of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be studied to optimize its dosing regimen. Finally, the toxicity and safety of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be evaluated in preclinical and clinical studies to ensure its safety for human use.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, is a synthetic compound that has shown promising results in scientific research. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide and its potential applications in various diseases.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, including the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-allyl-2H-tetrazole-5-amine in the presence of a base. The purity of the synthesized compound can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. In medicinal chemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. In biochemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide |
|---|---|
分子式 |
C11H10ClN5O |
分子量 |
263.68 g/mol |
IUPAC名 |
4-chloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
InChIキー |
FAISVYSFPFYHGF-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















